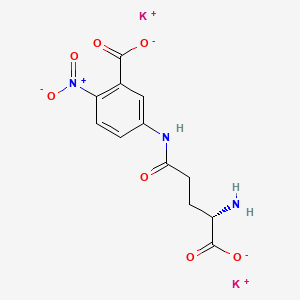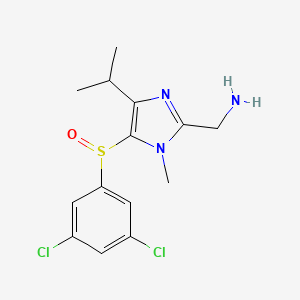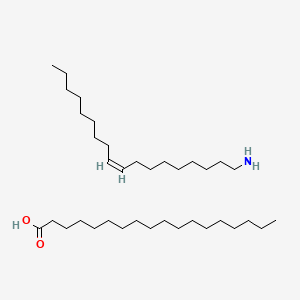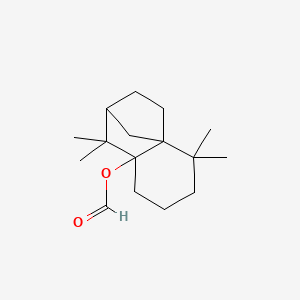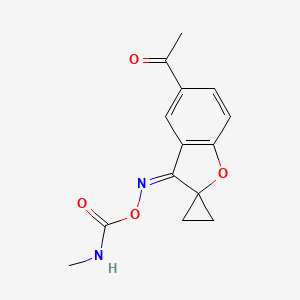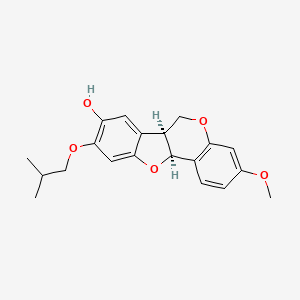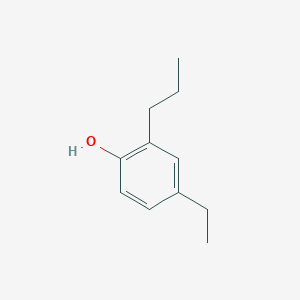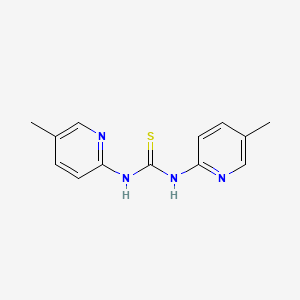
Glycine, N-(2-benzoyl-4-chlorophenyl)-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(2-benzoyl-4-chlorophenyl)-, hydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a glycine moiety attached to a benzoyl and chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(2-benzoyl-4-chlorophenyl)-, hydrazide typically involves the reaction of N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide with hydrazine hydrate. The reaction is carried out in ethanol as a solvent, and the mixture is heated under reflux conditions . The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-(2-benzoyl-4-chlorophenyl)-, hydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Glycine, N-(2-benzoyl-4-chlorophenyl)-, hydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Glycine, N-(2-benzoyl-4-chlorophenyl)-, hydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide
- N-(2-benzoyl-4-chlorophenyl)-2-aminobenzophenone
- N-(2-benzoyl-4-chlorophenyl)-2-dibutylamino-acetamide
Uniqueness
Glycine, N-(2-benzoyl-4-chlorophenyl)-, hydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrazide moiety allows for unique reactivity and potential biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
111044-20-3 |
|---|---|
Formule moléculaire |
C15H14ClN3O2 |
Poids moléculaire |
303.74 g/mol |
Nom IUPAC |
2-(2-benzoyl-4-chloroanilino)acetohydrazide |
InChI |
InChI=1S/C15H14ClN3O2/c16-11-6-7-13(18-9-14(20)19-17)12(8-11)15(21)10-4-2-1-3-5-10/h1-8,18H,9,17H2,(H,19,20) |
Clé InChI |
KONLDBGNSFLMBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



